2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-19-5-4-18-16(19)25(22,23)12-8-20(9-12)15(21)14-7-10-6-11(17)2-3-13(10)24-14/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMITMPWSSAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Azetidine Ring Formation: This can be synthesized via cyclization reactions involving amines and haloalkanes.
Imidazole Ring Formation: This can be achieved through cyclization reactions involving diamines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzothiophene moiety.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the imidazole structure can enhance antibacterial and antifungal activities. The incorporation of the sulfonyl group in this compound may further augment its antimicrobial efficacy by facilitating better interaction with microbial enzymes or receptors .
Anticancer Potential
Imidazole derivatives have been extensively studied for their anticancer properties. The structural similarity of imidazole to histidine allows it to interact with various biological molecules involved in cancer progression. Preliminary studies suggest that compounds similar to 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole could inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives is well-documented. Compounds containing imidazole rings have been shown to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. The addition of specific substituents to the imidazole core can enhance these effects, suggesting that this compound may also possess similar anti-inflammatory properties .
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives against various viruses, including those responsible for respiratory infections and other viral diseases. The ability of imidazoles to interfere with viral replication mechanisms positions them as promising candidates for antiviral drug development .
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving suitable precursors.
- Introduction of the Sulfonyl Group : This step typically involves sulfonation reactions that can be fine-tuned based on the desired substituents.
- Functionalization with Benzothiophene : The incorporation of the benzothiophene moiety can be done through coupling reactions or electrophilic substitutions.
Each step requires careful optimization to ensure high yields and purity of the final product.
Study 1: Antimicrobial Evaluation
In a study evaluating various imidazole derivatives, including those structurally related to this compound, it was found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated a clear relationship between structural modifications and antimicrobial efficacy, suggesting pathways for further development .
Study 2: Anticancer Activity
A series of experiments conducted on imidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The presence of specific functional groups was correlated with increased cytotoxicity against various cancer types, indicating that compounds like this compound could serve as lead compounds in anticancer drug discovery .
Mechanism of Action
The mechanism of action of 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzimidazole vs. Benzo[d]imidazole Derivatives
- 5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole (): Replaces the imidazole core with benzimidazole and uses a sulfanyl (-S-) linker instead of sulfonyl (-SO₂-). Chlorine at the 5-position may enhance halogen bonding but lacks the fluorobenzothiophene’s π-stacking capability .
- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (): Features a sulfinyl (-SO-) linker and a pyridine-phenoxy substituent. Sulfinyl groups are less electron-withdrawing than sulfonyl, altering electronic distribution and redox stability .
Imidazole Derivatives with Fluorinated Substituents
Sulfonyl/Sulfanyl Linkers and Substituents
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives ():
- Replaces the sulfonyl bridge with a hydrosulfonyl (-SO₂H) group on a benzimidazolone core.
- The free -SO₂H group increases acidity, which may affect bioavailability and membrane permeability .
5-[(Benzenesulfonyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole ():
- Combines both sulfonyl and sulfanyl groups but lacks the azetidine ring.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Findings and Implications
- Fluorine Positioning : The 5-fluoro group on benzothiophene (target) likely enhances π-stacking vs. 4-fluorophenyl (), which relies on hydrophobic interactions .
- Azetidine Advantage : Conformational restriction from azetidine may improve target selectivity compared to flexible sulfanyl-linked compounds () .
- Sulfonyl vs. Sulfinyl : Sulfonyl groups (target, ) offer greater polarity and hydrogen-bonding capacity than sulfinyl (), impacting solubility and binding .
Biological Activity
The compound 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an imidazole ring, which is known for its biological significance, and a sulfonamide group that enhances its pharmacological profile. The presence of the 5-fluoro-1-benzothiophene moiety contributes to its unique characteristics.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃F₁N₃O₂S₂ |
| Molecular Weight | 303.37 g/mol |
| Melting Point | Not specified |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Potential
Imidazole derivatives are often explored for their anticancer properties. The mechanism typically involves the inhibition of specific enzyme pathways critical for cancer cell proliferation. Compounds structurally related to this compound have demonstrated activity against various cancer cell lines, suggesting a potential for further exploration in cancer therapeutics.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this group often act by inhibiting inflammatory mediators, which could be relevant in conditions such as arthritis or other inflammatory diseases.
The precise mechanism of action for This compound is not fully elucidated; however, it is expected to interact with various biological targets:
- Enzyme Inhibition: The imidazole ring may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have focused on related compounds to elucidate potential biological activities:
- Antimicrobial Studies: A study evaluated several benzimidazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against various pathogens .
- Anticancer Research: A series of studies highlighted the anticancer activity of imidazole derivatives, with some exhibiting IC50 values in the low micromolar range against multiple cancer cell lines .
- Anti-inflammatory Activity: Research has indicated that sulfonamide-containing compounds can significantly reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
